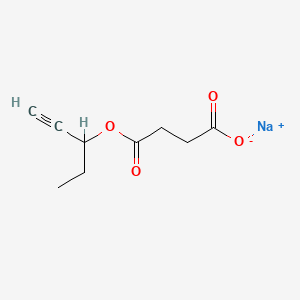
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-propynyl ester of succinic acid sodium salt is an organic compound derived from succinic acid Succinic acid, a dicarboxylic acid, is widely used in various industrial applications due to its versatility The esterification of succinic acid with 1-ethyl-2-propynyl alcohol results in the formation of this unique ester, which is then converted to its sodium salt form
Méthodes De Préparation
The synthesis of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves several steps:
Esterification: Succinic acid is reacted with 1-ethyl-2-propynyl alcohol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt. This step is crucial to obtain the desired compound in its salt form.
Industrial production methods often involve continuous processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Analyse Des Réactions Chimiques
1-Ethyl-2-propynyl ester of succinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-2-propynyl ester of succinic acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid, which then participates in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-propynyl ester of succinic acid sodium salt can be compared with other esters of succinic acid, such as:
Diethyl succinate: A commonly used ester in organic synthesis, known for its role in the Stobbe condensation reaction.
Dimethyl succinate: Another ester with applications in the synthesis of pharmaceuticals and agrochemicals.
Succinic acid monoethyl ester: Used in the production of biodegradable plastics and as a flavoring agent in the food industry.
The uniqueness of 1-ethyl-2-propynyl ester of succinic acid sodium salt lies in its specific ester group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
102367-22-6 |
|---|---|
Formule moléculaire |
C9H11NaO4 |
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
sodium;4-oxo-4-pent-1-yn-3-yloxybutanoate |
InChI |
InChI=1S/C9H12O4.Na/c1-3-7(4-2)13-9(12)6-5-8(10)11;/h1,7H,4-6H2,2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
UCQAADSDBZFCFA-UHFFFAOYSA-M |
SMILES canonique |
CCC(C#C)OC(=O)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















